rac-4-methylcyclohexane-1-carbaldehyde, trans
Description
Significance of Cyclohexane (B81311) Derivatives in Complex Molecule Synthesis
The cyclohexane ring is a ubiquitous motif in a vast number of natural products and biologically active molecules. Its conformational flexibility, primarily existing in a stable chair conformation, allows for precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. Organic chemists harness this structural feature to design and synthesize complex molecules with specific three-dimensional orientations. The synthesis of trans-4-substituted cyclohexane-1-amines, key structural elements in pharmaceuticals like the antipsychotic drug Cariprazine, underscores the importance of these derivatives.
Role of Aldehyde Functionalities in Chemical Transformations
The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for a multitude of chemical transformations. Its electrophilic carbonyl carbon readily undergoes nucleophilic addition, a cornerstone of carbon-carbon bond formation. This reactivity is central to fundamental reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, enabling the construction of complex carbon skeletons. Furthermore, aldehydes can be easily oxidized to carboxylic acids or reduced to alcohols, providing a gateway to a diverse range of other functional groups.
Stereochemical Complexity of Substituted Cyclohexanes: Focus on trans Diastereomerism
The stereochemistry of substituted cyclohexanes is dominated by their chair conformations. In a 1,4-disubstituted cyclohexane like 4-methylcyclohexane-1-carbaldehyde (B1282933), the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). In the trans isomer, the thermodynamically most stable conformation is the one where both the methyl and the carbaldehyde groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. masterorganicchemistry.comlibretexts.org This conformational preference is a critical factor in stereoselective synthesis, as it dictates the facial selectivity of approaching reagents.
The designation "rac" or racemic indicates that the compound is an equal mixture of both enantiomers, (1R,4R)-4-methylcyclohexane-1-carbaldehyde and (1S,4S)-4-methylcyclohexane-1-carbaldehyde. Although the relative stereochemistry between the methyl and aldehyde groups is fixed as trans, the molecule as a whole is chiral.
Academic Research Impetus for rac-4-methylcyclohexane-1-carbaldehyde, trans
The academic interest in this compound stems from several key areas. Its potential as a precursor to valuable compounds, such as trans-4-methylcyclohexylamine, a key intermediate in the synthesis of the antidiabetic drug Glimepiride, drives research into its efficient synthesis and derivatization. googleapis.com Furthermore, its structural similarity to menthol (B31143) and its reported minty odor suggest its utility as a model compound or a synthetic target in fragrance and flavor chemistry. smolecule.com The stereochemical properties of this molecule also make it an excellent substrate for studying the principles of stereoselective reactions and conformational analysis.
Overview of Research Scope and Methodological Approaches
Research involving this compound and related structures typically encompasses several key areas:
Synthesis: Developing efficient and stereoselective methods for the preparation of the trans isomer. This often involves the catalytic hydrogenation of unsaturated precursors or the oxidation of the corresponding alcohol, trans-4-methylcyclohexanemethanol.
Conformational Analysis: Utilizing computational studies and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), to determine the conformational equilibrium and the energetic preference for the diequatorial conformer.
Stereoselective Reactions: Employing the aldehyde as a substrate in various asymmetric reactions to investigate the influence of the chiral cyclohexane backbone on the stereochemical outcome of the transformation.
Derivatization: Converting the aldehyde into other functional groups, such as amines or carboxylic acids, to access a broader range of chemical entities with potential applications in medicinal and materials chemistry.
Methodological approaches for the characterization of this compound and its derivatives heavily rely on spectroscopic techniques.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | A distinct singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.0 ppm. Complex splitting patterns for the cyclohexane ring protons and the methyl group protons, influenced by their axial or equatorial positions. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) in the downfield region of δ 190-205 ppm. Signals for the methyl carbon and the carbons of the cyclohexane ring in the aliphatic region. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde functional group, typically appearing around 1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula (C₈H₁₄O) and characteristic fragmentation patterns, such as the loss of a CHO group. |
Properties
CAS No. |
7133-05-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Rac 4 Methylcyclohexane 1 Carbaldehyde, Trans and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For rac-4-methylcyclohexane-1-carbaldehyde, trans, the primary strategic disconnections involve the aldehyde functional group and the carbon skeleton.
A key retrosynthetic step is the Functional Group Interconversion (FGI) of the aldehyde. youtube.com An aldehyde can be formed from several precursors, suggesting multiple synthetic routes. The most common transformations include:
Oxidation of a primary alcohol: The target aldehyde can be envisioned as the product of the controlled oxidation of (trans-4-methylcyclohexyl)methanol.
Reduction of a carboxylic acid derivative: The aldehyde could be formed by the partial reduction of trans-4-methylcyclohexanecarboxylic acid or its corresponding ester or acyl chloride.
Hydroformylation of an alkene: The formyl group can be introduced by the reaction of 4-methylcyclohexene (B165706) with carbon monoxide and hydrogen. smolecule.com
A second level of disconnection involves the C-C bonds of the cyclohexane (B81311) ring itself. This approach considers building the substituted ring from acyclic or simpler cyclic precursors, which is often more complex but allows for greater control over stereochemistry.
| Disconnection Strategy | Precursor Functional Group | Forward Reaction |
| Functional Group Interconversion (FGI) | Primary Alcohol | Oxidation |
| Functional Group Interconversion (FGI) | Carboxylic Acid/Ester | Partial Reduction |
| C-C Bond Formation (Alkene) | Alkene | Hydroformylation |
| C-C Bond Formation (Ring) | Diene and Dienophile | Diels-Alder Reaction |
Classical Synthetic Routes to Cyclohexanecarbaldehydes
Classical methods provide a foundational understanding of the synthesis of the core cyclohexanecarbaldehyde structure. These can be broadly categorized into methods that construct the ring and those that modify a pre-existing ring.
The Diels-Alder reaction is a powerful tool for forming six-membered rings with controlled stereochemistry. A substituted diene and a dienophile can be chosen to generate a cyclohexene (B86901) derivative with the desired substitution pattern, which can then be further modified. For instance, the reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and acrolein would yield a 4-methylcyclohex-3-enecarbaldehyde (B3056962). Subsequent reduction of the double bond would lead to the saturated 4-methylcyclohexanecarbaldehyde framework. The stereochemical outcome of the reduction step would be critical in determining the cis/trans ratio.
Functional group interconversions are the most common and direct methods for synthesizing aldehydes on a pre-formed cyclohexane scaffold. solubilityofthings.comfiveable.me
Oxidation of Primary Alcohols: The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. imperial.ac.uk Reagents like Pyridinium (B92312) Chlorochromate (PCC) are used to achieve this transformation without over-oxidation to the carboxylic acid. solubilityofthings.com For the target molecule, this would involve the oxidation of (trans-4-methylcyclohexyl)methanol.
Reduction of Carboxylic Acid Derivatives: Carboxylic acids and their esters can be reduced to aldehydes using specific reducing agents. researchgate.net Reagents such as Diisobutylaluminium hydride (DIBAL-H) are effective for the partial reduction of esters to aldehydes at low temperatures. vanderbilt.edu Similarly, acyl chlorides can be reduced using hydrogen with a poisoned catalyst in the Rosenmund reduction. fiveable.me
Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. Applying this to 4-methylcyclohexene would yield a mixture of 4-methylcyclohexane-1-carbaldehyde (B1282933) and 3-methylcyclohexane-1-carbaldehyde, requiring separation of the desired regioisomer.
Targeted Synthesis of 4-Methylcyclohexane-1-carbaldehyde Framework
Targeted syntheses focus on achieving the specific 1,4-disubstituted pattern and the desired trans stereochemistry.
Directly functionalizing the readily available starting material, methylcyclohexane (B89554), is an atom-economical but challenging approach. Alkanes are generally inert, and achieving regioselectivity on the cyclohexane ring is difficult. Research into C-H functionalization has explored using various catalysts to promote the oxidation of saturated hydrocarbons. mdpi.comresearchgate.net For example, manganese-based catalysts have been studied for the oxidation and halogenation of methylcyclohexane. mdpi.comresearchgate.net These reactions often yield a mixture of products, including isomers functionalized at different positions (1-, 2-, 3-, and 4-). The selective formation of a 4-substituted methylcyclohexane that can be converted to the aldehyde remains a significant synthetic challenge, often resulting in low yields of the desired isomer.
| Functionalization Method | Reactant | Products | Selectivity Challenge |
| Catalytic Oxidation | Methylcyclohexane, Oxidant (e.g., TCCA) | Mixture of chloro-methylcyclohexanes and methylcyclohexenes | Low regioselectivity for the 4-position |
| Free Radical Halogenation | Methylcyclohexane, Halogen | Mixture of isomeric halomethylcyclohexanes | Statistical distribution of products, difficult to control |
Achieving the trans configuration is the critical final step. The stereochemistry is often determined by the stereochemistry of the starting material or by a stereoselective reaction step.
A common and effective strategy is to start with trans-4-methylcyclohexanol. This precursor already contains the desired relative stereochemistry. The subsequent oxidation of the primary alcohol to an aldehyde is a reaction that does not affect the stereocenter at C-4, thus preserving the trans relationship.
Alternatively, stereoselectivity can be introduced during a reduction step. For example, the catalytic hydrogenation of 4-methylcyclohex-3-enecarbaldehyde (from a Diels-Alder approach) or 4-methylbenzoic acid can lead to a mixture of cis and trans isomers. The choice of catalyst and reaction conditions can influence the stereochemical outcome. Thermodynamic control, achieved through equilibration with a base, often favors the formation of the more stable trans isomer, where the two larger substituents (methyl and formyl) are in equatorial positions in the chair conformation of the cyclohexane ring.
Recent synthetic efforts focus on developing highly stereoselective methods. While specific literature for this compound is specialized, principles from related stereoselective syntheses of substituted cyclohexanes can be applied. researchgate.netresearchgate.net For instance, directed hydrogenations or reductions using bulky reagents can favor approach from one face of the molecule, leading to a higher yield of the desired stereoisomer.
Advanced Synthetic Strategies for Enantiopure Methylcyclohexane-1-carbaldehyde Analogues
The quest for enantiomerically pure compounds has driven the development of sophisticated synthetic techniques. These methods aim to control the three-dimensional arrangement of atoms, a critical factor in the biological activity and physical properties of molecules. For analogues of 4-methylcyclohexane-1-carbaldehyde, several advanced strategies have proven effective.
Asymmetric catalysis is a powerful tool for the construction of chiral molecules, offering the potential to generate complex structures with high enantioselectivity from simple precursors. Organocatalysis, in particular, has emerged as a key technology for the asymmetric formation of carbon-carbon bonds in the assembly of carbocyclic rings like cyclohexane.
One prominent strategy involves the use of chiral secondary amine catalysts, such as diphenyl prolinol silyl (B83357) ethers, to activate α,β-unsaturated aldehydes towards nucleophilic attack. This activation occurs through the formation of a chiral iminium ion intermediate. Subsequent reaction with a suitable Michael donor can initiate a cascade sequence, leading to the formation of a functionalized cyclohexane ring with multiple stereocenters controlled with high fidelity.
For instance, the reaction of an α,β-unsaturated β-ketoester with an α,β-unsaturated aldehyde, catalyzed by a diphenyl prolinol silyl ether, can trigger a Michael-Michael cascade reaction. nih.gov This sequence generates highly functionalized cyclohexene products in a single step with excellent diastereoselectivity and enantioselectivity. nih.govrutgers.edu While this method produces a cyclohexene, subsequent stereoselective reduction of the double bond and functional group manipulations could lead to the desired saturated 4-methylcyclohexane-1-carbaldehyde scaffold.
The key to the success of this methodology lies in the ability of the chiral organocatalyst to create a specific chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the electrophile. The choice of catalyst, solvent, and additives can significantly influence the reaction pathway and the stereochemical outcome. rutgers.edu
Table 1: Organocatalyzed Michael-Michael Cascade for Cyclohexene Synthesis nih.gov
| Entry | Unsaturated β-ketoester | Unsaturated Aldehyde | Catalyst | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | Crotonaldehyde | (S)-Diphenylprolinol silyl ether | 95 | >20:1 | 99 |
| 2 | Methyl 2-cyclohexen-1-one-2-carboxylate | Acrolein | (S)-Diphenylprolinol silyl ether | 97 | 32:1 | 99 |
dr = diastereomeric ratio, ee = enantiomeric excess
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral aldehydes, biocatalytic methods can be employed either for the direct asymmetric synthesis or for the resolution of racemic mixtures.
A common biocatalytic strategy for obtaining chiral aldehydes is through the kinetic resolution of a corresponding racemic alcohol precursor. Enzymes such as lipases are highly effective in catalyzing the enantioselective acylation of alcohols. polimi.it For example, the racemic trans-4-methylcyclohexylmethanol can be subjected to enzymatic acylation. The lipase (B570770) will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated alcohol and the unreacted alcohol can then be separated. Subsequent oxidation of the enantiopurified alcohol yields the desired enantiomer of 4-methylcyclohexane-1-carbaldehyde. Lipases from Pseudomonas cepacia and Candida antarctica (CAL-B) are frequently used for such resolutions. polimi.itnih.gov
Another innovative approach is the deracemization of secondary alcohols, which combines an organocatalytic oxidation with a biocatalytic reduction in a one-pot process. entrechem.com This method can theoretically convert a racemic starting material completely into a single enantiomer of the product.
Furthermore, advances in enzyme engineering and genome mining are continuously expanding the toolbox of available biocatalysts for the synthesis of chiral chemicals. nih.gov Ketoreductases (KREDs) and amine transaminases (ATAs) have been successfully used in the one-pot synthesis of structurally related 4-aminocyclohexanol isomers, demonstrating the potential of biocatalysis for creating stereochemically complex cyclohexane derivatives. entrechem.com
Table 2: Lipase-Catalyzed Kinetic Resolution of a Prochiral Alcohol polimi.it
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.r. |
|---|---|---|---|---|---|
| 1 | Pseudomonas cepacia | Vinyl Acetate | Toluene (B28343) | 48 | 96:4 |
| 2 | Candida antarctica Lipase B | Isopropenyl Acetate | Hexane | 51 | >99:1 |
e.r. = enantiomeric ratio
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net
In the context of synthesizing analogues of 4-methylcyclohexane-1-carbaldehyde, an Evans auxiliary could be appended to a carboxylic acid derivative, which would then serve as a precursor to the aldehyde. For example, a chiral oxazolidinone can be acylated with a suitable acid chloride. The resulting N-acyl oxazolidinone can then undergo a highly diastereoselective alkylation or an aldol reaction. youtube.com The stereoselectivity is controlled by the steric hindrance provided by the substituents on the chiral auxiliary, which directs the approach of the electrophile or the formation of a specific enolate geometry. youtube.comresearchgate.net
After the key stereocenter-forming reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis or reduction, to reveal a chiral carboxylic acid, alcohol, or aldehyde. wikipedia.org This strategy allows for the predictable and reliable formation of specific stereoisomers. The synthesis of a substituted cyclohexane ring could be achieved by employing an N-enoyl oxazolidinone in a diastereoselective conjugate addition or a Diels-Alder reaction, followed by removal of the auxiliary and further transformations.
Table 3: Diastereoselective Evans Aldol Reaction researchgate.netyoutube.com
| Entry | N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 |
| 2 | N-Acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | 98:2 |
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. youtube.com This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
As mentioned in the biocatalysis section, enzymatic kinetic resolution is a very effective technique. Lipase-catalyzed acylation of racemic alcohols is a classic example. polimi.itmdpi.com For the synthesis of enantiopure 4-methylcyclohexane-1-carbaldehyde, one would start with racemic trans-4-methylcyclohexylmethanol. A lipase, such as Novozym 435 (Candida antarctica lipase B), is used to selectively acylate one of the alcohol enantiomers with an acyl donor like vinyl acetate. nih.gov The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. These can then be separated chromatographically. The enantiopure alcohol can be oxidized to the corresponding aldehyde, and the enantiopure ester can be hydrolyzed to obtain the other enantiomer of the alcohol, which can also be oxidized.
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. koreascience.kr This is often achieved by combining an enzyme for the resolution step with a metal catalyst for the racemization. For example, a lipase can be paired with a ruthenium catalyst for the DKR of secondary alcohols. koreascience.kr
One-pot syntheses and cascade reactions are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.gov These processes are atom- and step-economical and can significantly reduce waste and resource consumption.
Organocatalytic cascade reactions are particularly well-suited for the asymmetric synthesis of functionalized cyclohexanes. As discussed in section 2.4.1, a Michael-Michael cascade initiated by the addition of a β-dicarbonyl compound to an α,β-unsaturated aldehyde can lead to highly substituted cyclohexenes with excellent stereocontrol. nih.govrutgers.edu To access a cyclohexanecarbaldehyde derivative, the reaction could be designed to incorporate the necessary functional groups for later conversion. For example, the use of specific starting materials in a cascade sequence could yield a cyclohexene with an ester and a protected aldehyde functionality, which can then be further elaborated.
Multicatalytic cascade reactions, where two or more catalysts operate sequentially or concurrently in the same pot, offer even greater synthetic potential. For instance, a secondary amine catalyst could mediate a Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to form a complex carbocyclic product. nih.gov The challenge in developing such systems is ensuring the compatibility of all catalysts, substrates, and intermediates. nih.gov
While a direct one-pot synthesis of enantiopure 4-methylcyclohexane-1-carbaldehyde via a cascade reaction may not be explicitly reported, the principles demonstrated in the synthesis of other highly functionalized cyclohexanes provide a clear blueprint for how such a synthesis could be designed. nih.govrsc.org
Stereochemical Analysis and Conformational Studies of Rac 4 Methylcyclohexane 1 Carbaldehyde, Trans
Configurational Assignment and Diastereomeric Purity Assessment
The term trans in rac-4-methylcyclohexane-1-carbaldehyde, trans refers to the relative stereochemistry of the methyl and carbaldehyde groups, indicating they are on opposite sides of the cyclohexane (B81311) ring. As a racemic mixture, it consists of an equal amount of the (1R,4R) and (1S,4S) enantiomers. Establishing the trans configuration and assessing its purity are critical first steps in its characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of diastereomers. In cyclohexane systems, the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This allows for the differentiation between axial and equatorial protons and, by extension, the substituents attached to the ring.
For trans-4-methylcyclohexane-1-carbaldehyde, the most stable conformation places both the methyl and carbaldehyde groups in equatorial positions to minimize steric strain. This results in the protons on C1 (methine proton of the aldehyde) and C4 (methine proton adjacent to the methyl group) being in axial positions. An axial proton exhibits large coupling constants (typically 8–13 Hz) to adjacent axial protons and small coupling constants (2–5 Hz) to adjacent equatorial protons.
The ¹H-NMR spectrum would therefore be expected to show a characteristic signal for the axial C1 proton. This proton would be coupled to two adjacent axial protons (on C2 and C6) and two adjacent equatorial protons (on C2 and C6). This would result in a complex multiplet, often appearing as a triplet of triplets, with two large and two small coupling constants. The observation of these large axial-axial couplings is a definitive indicator of the proton's axial orientation and, consequently, the equatorial orientation of the carbaldehyde group, confirming the trans relative stereochemistry in its preferred conformation.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Inferred Orientation |
| Aldehyde (-CHO) | 9.5 - 9.7 | Doublet | ³J ≈ 1-3 | - |
| H1 (on C-CHO) | 2.2 - 2.5 | Triplet of Triplets (tt) | J_ax-ax ≈ 10-12, J_ax-eq ≈ 3-4 | Axial |
| H4 (on C-CH₃) | 1.4 - 1.7 | Multiplet | - | Axial |
| Methyl (-CH₃) | 0.8 - 1.0 | Doublet | ³J ≈ 6-7 | Equatorial |
Table 1. Predicted ¹H-NMR Spectroscopic Data for the Major Conformer of trans-4-Methylcyclohexane-1-carbaldehyde.
Since the compound is a racemic mixture, separating the (1R,4R) and (1S,4S) enantiomers is necessary for studying their individual properties. Chiral chromatography is the most common and effective technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
The separation is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral column. Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. For a molecule like 4-methylcyclohexane-1-carbaldehyde (B1282933), a CSP based on coated or immobilized cellulose or amylose (B160209) derivatives would be a suitable starting point for method development. The aldehyde group can participate in hydrogen bonding and dipole-dipole interactions with the CSP, which are crucial for chiral recognition.
The successful separation of the racemate would yield two distinct peaks in the chromatogram, ideally with baseline resolution. The enantiomeric purity, or enantiomeric excess (ee), of a non-racemic sample can be accurately determined by integrating the areas of these two peaks.
| Parameter | Typical Value/Condition |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., at 210 nm or 290 nm for the n→π* transition of the aldehyde) |
| Expected Result | Two resolved peaks corresponding to the (1R,4R) and (1S,4S) enantiomers. |
Table 2. Representative Conditions for Chiral HPLC Separation of this compound.
Conformational Analysis of the Cyclohexane Ring in trans-4-Methylcyclohexane-1-carbaldehyde
The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. For a disubstituted cyclohexane, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring-flipping, is rapid at room temperature. libretexts.org
In trans-4-methylcyclohexane-1-carbaldehyde, the ring flip interconverts a diequatorial conformer and a diaxial conformer. The relative stability of these two conformations can be predicted and quantified using the concept of conformational energies, or "A-values". The A-value represents the free energy difference (ΔG°) between a conformer with a substituent in the equatorial position versus the axial position. masterorganicchemistry.com An axial substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.
The A-value for a methyl group is approximately 1.7 kcal/mol. masterorganicchemistry.com The A-value for a formyl (carbaldehyde) group has been determined to be approximately 1.38 kcal/mol. cdnsciencepub.com For the diaxial conformer, both groups are axial and experience these steric repulsions. Therefore, the total energetic penalty for the diaxial conformer compared to the diequatorial conformer is the sum of the individual A-values.
ΔG° (diaxial vs. diequatorial) = A(CH₃) + A(CHO)
ΔG° ≈ 1.7 kcal/mol + 1.38 kcal/mol = 3.08 kcal/mol
Theoretical calculations using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can provide more precise energy values for these conformations. nih.gov These calculations consistently show a strong energetic preference for the diequatorial conformer, which is predicted to be the ground state conformation by a significant margin.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Stability |
| A | C1-CHO (Equatorial), C4-CH₃ (Equatorial) | 0 (Reference) | Most Stable |
| B | C1-CHO (Axial), C4-CH₃ (Axial) | ~ +3.08 | Least Stable |
Table 3. Calculated Relative Conformational Energies for trans-4-Methylcyclohexane-1-carbaldehyde.
The predictions from theoretical calculations can be verified experimentally. Low-temperature NMR spectroscopy is a key technique for this purpose. rsc.org At room temperature, the ring flip is too fast on the NMR timescale, and the observed spectrum is a weighted average of the two conformers. By lowering the temperature sufficiently (e.g., to below -80 °C), the rate of interconversion can be slowed to the point where separate signals for the major (diequatorial) and minor (diaxial) conformers can be observed. sikhcom.net
The relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. From the equilibrium constant (K = [diequatorial]/[diaxial]), the free energy difference can be calculated using the equation ΔG° = -RTlnK. This experimental value can then be compared with the value predicted from A-values and theoretical calculations. Given the calculated energy difference of ~3.08 kcal/mol, the population of the diaxial conformer is expected to be extremely low (less than 1%) even at room temperature, making its direct observation challenging even at low temperatures.
Dynamic Stereochemistry and Isomerization Pathways
The primary dynamic process for trans-4-methylcyclohexane-1-carbaldehyde is the conformational isomerization via ring inversion. This process allows the molecule to flip from one chair conformation to the other. The pathway for this inversion is not a single step but proceeds through several higher-energy intermediates. masterorganicchemistry.com
Starting from the stable diequatorial chair, the ring must pass through a high-energy half-chair transition state to reach a twist-boat intermediate. The twist-boat is a flexible conformation that can interconvert with other twist-boat forms before passing through another half-chair transition state to arrive at the inverted chair conformation (the diaxial form). For cyclohexane itself, the energy barrier for this process is approximately 10 kcal/mol. utexas.edu
For trans-4-methylcyclohexane-1-carbaldehyde, the energy profile is asymmetric. The diequatorial conformer sits (B43327) in a deep energy well. The ring-flip pathway leading to the diaxial conformer requires surmounting the ~10 kcal/mol barrier, but the resulting diaxial conformer is itself ~3.08 kcal/mol higher in energy than the starting point. The barrier for the reverse process (diaxial to diequatorial) would be significantly lower. This large energy difference ensures that at equilibrium, the molecule exists almost exclusively as the diequatorial conformer.
It is important to distinguish this conformational isomerization from configurational isomerization. The conversion of the trans isomer to the cis isomer would require breaking and reforming a covalent bond (e.g., via enolization of the aldehyde at C1). This is a chemical reaction with a much higher energy barrier and does not occur under normal conditions. The dynamic stereochemistry of the molecule is therefore dominated by the rapid, but biased, conformational equilibrium of the chair-chair ring flip.
Investigation of cis-trans Isomerization Mechanisms
Cis-trans isomerization in 1,4-disubstituted cyclohexanes involves the conversion of one geometric isomer to the other, a process that requires breaking and reforming of chemical bonds, as simple ring flipping only interconverts conformational isomers (e.g., chair-chair). Several mechanisms have been investigated for such transformations, typically requiring catalytic intervention.
One potential pathway for the isomerization of 4-methylcyclohexane-1-carbaldehyde is through a metal-catalyzed reaction. Studies on the isomerization of dimethylcyclohexanes on platinum catalysts have shown that the mechanism can vary with temperature. At lower temperatures, a "roll-over" mechanism may be operative, while at higher temperatures, a π-allyl mechanism involving more unsaturated surface intermediates is proposed. rsc.org Another plausible catalytic route involves a metal hydride addition/elimination sequence. This has been observed in the isomerization of cis,cis-1,2,5,6-tetrasilacycloocta-3,7-dienes to their trans,trans isomers, which proceeds through a stable cis,trans intermediate. uh.edu
Enzymatic pathways can also facilitate dynamic isomerization. For instance, transaminases have been used to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines to the thermodynamically more stable trans isomer. nih.gov This process proceeds through the selective deamination of the cis-isomer to form a ketone intermediate, which can then be re-aminated. nih.gov A similar biocatalytic strategy could be envisioned for 4-methylcyclohexane-1-carbaldehyde, where an enzyme could catalyze the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, with subsequent stereoselective transformations leading to an enrichment of the trans isomer upon reversal.
Impact of Substituent Effects on Ring Dynamics
The conformational equilibrium of a substituted cyclohexane is dominated by the preference of substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org In the trans-isomer of 4-methylcyclohexane-1-carbaldehyde, a chair-chair interconversion results in two distinct conformations: one with both the methyl and carbaldehyde groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial).
Chiral Resolution Strategies for Enantiopure trans-4-Methylcyclohexane-1-carbaldehyde
The trans isomer of 4-methylcyclohexane-1-carbaldehyde is chiral, existing as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important. This can be achieved through several strategies, including derivatization to form diastereomers or through stereoselective enzymatic reactions.
Derivatization Methods for Diastereomer Formation and Separation
A classical and widely used method for resolving enantiomers is their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as crystallization or chromatography (e.g., HPLC). wikipedia.org
For an aldehyde like trans-4-methylcyclohexane-1-carbaldehyde, this strategy typically involves a preliminary transformation. The racemic aldehyde can be reduced to the corresponding racemic alcohol, (trans-4-methylcyclohexyl)methanol. This alcohol mixture can then be reacted with an enantiomerically pure chiral carboxylic acid or its derivative, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters. chemeurope.com
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reacted | Resulting Diastereomer |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohol, Amine | Ester, Amide |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | - | Alcohol | Carbamate |
| (1S)-(-)-Camphanic chloride | - | Alcohol | Ester |
Once separated, for example by HPLC on a standard silica (B1680970) gel column, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols. Subsequent oxidation of each alcohol would then provide the desired enantiopure (R)- and (S)-trans-4-methylcyclohexane-1-carbaldehyde.
Enzymatic Resolution Studies
Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This technique, known as kinetic resolution, relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. wikipedia.org Lipases are particularly versatile and commonly used enzymes for the resolution of racemic alcohols and aldehydes. mdpi.comnih.gov
For rac-trans-4-methylcyclohexane-1-carbaldehyde, a potential strategy would involve the lipase-catalyzed transesterification of the corresponding racemic alcohol. In this process, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). wikipedia.orgmdpi.com The enzyme would selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.
| Enzyme | Source Organism | Typical Reaction |
|---|---|---|
| Lipase B | Candida antarctica | Transesterification, Hydrolysis |
| Lipase PS | Pseudomonas cepacia | Transesterification, Hydrolysis |
| Lipase AK | Pseudomonas fluorescens | Transesterification, Hydrolysis |
| Porcine Pancreatic Lipase | Sus scrofa | Hydrolysis |
The resulting mixture, containing one enantiomer as an ester and the other as an unreacted alcohol, can then be easily separated by chromatography. The ester can be hydrolyzed to recover the other alcohol enantiomer. Both enantiomerically enriched alcohols can then be oxidized to the target aldehydes. For optimal results, the reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining starting material. wikipedia.org Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgnih.gov
Reactivity and Mechanistic Investigations of Rac 4 Methylcyclohexane 1 Carbaldehyde, Trans
Carbonyl Group Reactivity and Functionalization
The aldehyde functional group in rac-4-methylcyclohexane-1-carbaldehyde, trans is a versatile site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and the formation of numerous derivatives.
Nucleophilic Addition Reactions and Their Stereoselectivity
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the cyclohexane (B81311) ring and its substituents.
In reactions with organometallic reagents like Grignard reagents, the approach of the nucleophile to the carbonyl group can occur from two different faces, potentially leading to diastereomeric alcohol products. The stereoselectivity of such reactions is often governed by the relative steric bulk of the incoming nucleophile and the substituents on the cyclohexane ring. For instance, the addition of alkylmagnesium halides to β-hydroxy ketones has been shown to be influenced by the halide, with iodide reagents leading to higher diastereoselectivity in forming 1,3-syn diols. libretexts.org This is attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates, which guide the addition reaction with greater selectivity. libretexts.orggatech.edu While specific studies on trans-4-methylcyclohexanecarbaldehyde are not extensively documented, it is expected that the bulky 4-methylcyclohexyl group would exert significant steric influence on the trajectory of the incoming nucleophile, favoring attack from the less hindered face to yield a major diastereomer.
Oxidation and Reduction Pathways of the Aldehyde
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of this compound to trans-4-methylcyclohexanecarboxylic acid can be achieved using various oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). However, milder and more selective methods are often preferred. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are chromium(VI) complexes that are effective for the oxidation of primary alcohols to aldehydes, and under certain conditions, can further oxidize aldehydes to carboxylic acids. silicycle.comorganic-chemistry.orgsilicycle.com Specifically, PDC in dimethylformamide (DMF) is known to oxidize primary alcohols to carboxylic acids. silicycle.com The choice of oxidant and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired carboxylic acid.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4-methylcyclohexyl)methanol, is typically accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for this transformation. organicchemistrytutor.comuop.edu.pk NaBH₄ is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol, while the more reactive LiAlH₄ requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). gatech.edu
The stereochemistry of the reduction of substituted cyclohexanones has been extensively studied and provides insights into the likely outcome for the reduction of trans-4-methylcyclohexanecarbaldehyde. The reduction of 4-tert-butylcyclohexanone, for example, shows a high degree of stereoselectivity, with the hydride attacking preferentially from the axial direction to yield the equatorial alcohol as the major product. gatech.edu This preference is explained by steric and torsional strain arguments. gatech.edu For trans-4-methylcyclohexanecarbaldehyde, the incoming hydride would similarly be expected to approach from the less sterically hindered face, leading to a major diastereomer of (4-methylcyclohexyl)methanol.
| Reagent Family | Specific Reagent | Product Functional Group |
| Oxidizing Agents | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Pyridinium Dichromate (PDC) in DMF | Carboxylic Acid | |
| Reducing Agents | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Formation of Derivatives for Characterization and Further Reactions
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and alcohols to form imines (Schiff bases) and acetals, respectively. These derivatives are often stable, crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent aldehyde.
Imines: The reaction with a primary amine, typically under acid catalysis, results in the formation of a C=N double bond, yielding an imine. The equilibrium of this reaction can be driven towards the product by removing the water formed during the reaction. mdpi.com
Acetals: In the presence of an alcohol and an acid catalyst, the aldehyde forms a hemiacetal, which then reacts with a second molecule of the alcohol to produce an acetal (B89532). This reaction is also reversible and requires the removal of water to achieve a high yield of the acetal product. Acetals are valuable as protecting groups for the aldehyde functionality in multi-step syntheses.
These derivatization reactions are crucial for both analytical purposes and for expanding the synthetic utility of this compound.
Cyclohexane Ring Transformations and Derivatizations
While the carbonyl group is the primary site of reactivity, the cyclohexane ring can also undergo transformations, particularly in related unsaturated systems or through rearrangements involving the formyl group or its derivatives.
Allylic Oxidation Studies on Related Cyclohexene (B86901) Systems
Allylic oxidation introduces a functional group at a carbon atom adjacent to a double bond. While this compound is saturated, studies on related 4-methylcyclohexene (B165706) systems provide insight into potential derivatization pathways.
Selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of alkenes, typically yielding allylic alcohols. mdpi.com The stereochemistry of SeO₂ oxidation in cyclohexenyl systems has been shown to be influenced by the substitution pattern on the ring. For example, the oxidation of 3-methylcyclohexene (B1581247) shows little stereoselectivity, while the oxidation of more sterically hindered systems can lead to a preference for the formation of the axial alcohol. silicycle.com
Chromium-based reagents have also been employed for allylic oxidation. wikipedia.org For instance, sodium dichromate has been used for the allylic oxidation of olefin intermediates in steroid synthesis. scientificupdate.com More recently, methods avoiding toxic heavy metals are being developed. Copper(I)-NHC catalysts have been shown to be effective in the allylic oxidation of alkenes to form allylic alcohols and enones. liverpool.ac.uk These studies on related cyclohexene systems suggest that if a double bond were introduced into the 4-methylcyclohexane ring, selective allylic functionalization could be achieved.
| Reagent/Catalyst System | Product Type |
| Selenium Dioxide (SeO₂) | Allylic Alcohol |
| Chromium Reagents (e.g., Na₂Cr₂O₇) | Enone |
| Copper(I)-NHC Catalysts | Allylic Alcohol or Enone |
Rearrangement Reactions and Ring Expansion/Contraction
Rearrangement reactions can alter the carbon skeleton of the cyclohexane ring. One relevant transformation for cyclic systems is the Tiffeneau-Demjanov rearrangement, which provides a method for a one-carbon ring expansion of cycloalkanes. wikipedia.orgscientificupdate.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. scientificupdate.com For a derivative of this compound, this would first require conversion of the aldehyde to the corresponding cyanohydrin, followed by reduction to the β-amino alcohol. Treatment of this intermediate with nitrous acid could then induce a ring expansion to a substituted cycloheptanone. The Tiffeneau-Demjanov rearrangement is particularly useful for the synthesis of five, six, and seven-membered rings. organic-chemistry.orgscientificupdate.com
Ring contractions of cyclohexane derivatives are also possible, often proceeding through cationic or carbenoid intermediates. wikipedia.org For example, the Wolff rearrangement of cyclic α-diazoketones can lead to ring-contracted products. rsc.org While specific examples starting from this compound are not readily found in the literature, these general principles of rearrangement reactions indicate potential pathways for the structural modification of the 4-methylcyclohexane scaffold.
Mechanistic Studies of Specific Transformations Involving the Compound
The chemical transformations of this compound are of significant interest due to the presence of a stereocenter and a reactive aldehyde functional group. Mechanistic studies of its reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, provide a fundamental understanding of its reactivity and stereoselectivity.
Detailed Reaction Mechanism Elucidation
Detailed mechanistic studies on transformations involving aldehydes, including those with a cyclohexane framework, often reveal nuanced pathways. For instance, in the context of stereoselective synthesis, the reactions of aldehydes with chiral catalysts are of primary importance. While specific detailed mechanisms for this compound are not extensively documented in publicly available literature, analogies can be drawn from similar systems.
One pertinent example is the enantioselective synthesis of oxazolines from various aldehydes, including cycloalkyl aldehydes. In a reaction catalyzed by a synergistic silver/organocatalysis system, the aldehyde reacts with a vinylogous isocyano ester. The proposed mechanism involves the formation of a chiral complex between the catalyst and one of the reactants, which then directs the stereochemical outcome of the reaction. This approach allows for the construction of specific stereoisomers with high diastereoselectivity and enantiomeric excess.
Another relevant area is the diastereoselective synthesis of highly substituted cyclohexanones through cascade Michael reactions. While the starting material in these documented cases is not the target aldehyde, the principles of stereocontrol in the formation of substituted cyclohexane rings are applicable. These reactions proceed through enolate intermediates, and the stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack, which is influenced by the steric and electronic properties of the reactants and catalysts.
Intermediates and Transition State Analysis
The analysis of intermediates and transition states is crucial for understanding reaction mechanisms. In many reactions of aldehydes, the initial step involves the formation of a transient intermediate, such as a hemiacetal in the presence of an alcohol or an enolate in base-catalyzed reactions. The stability and stereochemistry of these intermediates play a pivotal role in determining the final product distribution.
Computational studies on related systems, such as pericyclic reactions, highlight the importance of transition state aromaticity and the activation strain model in predicting reaction barriers. While a more aromatic transition state is often associated with a lower activation barrier, other factors, such as Pauli repulsion between reactants, can be dominant. For catalyzed reactions, the catalyst can induce a polarization in the carbonyl group, leading to a more asynchronous and less aromatic transition state, which paradoxically can lower the reaction barrier.
For radical reactions, the primary intermediates are radical pairs formed within a solvent cage. The behavior of these caged radicals, whether they recombine, disproportionate, or escape the cage, dictates the product distribution.
Influence of Catalyst and Solvent on Reaction Outcome and Stereoselectivity
The choice of catalyst and solvent profoundly impacts the outcome and stereoselectivity of chemical reactions involving this compound.
Catalyst Influence: Catalysts can open up new reaction pathways with lower activation energies and can control the stereoselectivity of a reaction. In the enantioselective synthesis of oxazolines from cycloalkyl aldehydes, a bifunctional squaramide in combination with silver oxide acts as a synergistic catalytic system. The catalyst's structure is designed to create a chiral environment that favors the formation of one enantiomer over the other. Similarly, in phase-transfer catalysis for the synthesis of substituted cyclohexanones, the catalyst facilitates the reaction between reactants in different phases.
Solvent Influence: Solvents can influence reaction rates and selectivity in several ways. They can stabilize or destabilize reactants, intermediates, and transition states to different extents. For instance, polar solvents can favor reactions that proceed through polar intermediates or transition states. In some copper-catalyzed asymmetric conjugate additions, switching between toluene (B28343) and THF as the solvent can completely reverse the absolute configuration of the product, demonstrating the powerful role of the solvent in controlling stereoselectivity. This effect is often attributed to the different coordination of the solvent to the metal catalyst, which in turn alters the shape of the chiral catalytic complex.
The following table summarizes the influence of catalysts and solvents on reaction outcomes in related systems.
| Reaction Type | Catalyst | Solvent | Effect on Outcome |
| Enantioselective oxazoline (B21484) synthesis | Silver oxide / Squaramide | Various organic solvents | High diastereoselectivity and enantioselectivity |
| Diastereoselective cyclohexanone (B45756) synthesis | Phase-transfer catalyst (e.g., TBAB) | Aqueous KOH / Organic solvent | Promotes reaction and controls diastereoselectivity |
| Asymmetric conjugate addition | Copper-phosphoramidite complex | Toluene vs. THF | Reversal of product enantiomer |
Radical Reaction Pathways and Cage Effects in Related Systems
Radical reactions represent another important class of transformations for aldehydes. The initiation of these reactions often involves the formation of a radical pair within a "cage" of solvent molecules.
The cage effect describes how the surrounding solvent molecules hinder the diffusion of the newly formed radical pair. nih.gov Before the radicals can escape this cage, they can undergo in-cage reactions such as recombination or disproportionation. nih.gov The efficiency of these in-cage reactions versus cage escape is influenced by several factors.
Factors Influencing Cage Effects:
Solvent Viscosity: Higher solvent viscosity increases the time the radical pair spends within the cage, thus increasing the probability of in-cage reactions.
Radical Size and Mass: The Noyes cage effect theory predicts that the cage effect will increase as the radical size increases and as the radical mass decreases. cmu.edu Studies on the photolysis of organometallic complexes have shown that the cage recombination efficiency increases with the length of the alkyl chain on the radical center. nih.gov
Spin State: The spin state of the radical pair (singlet or triplet) also affects its reactivity, as radical recombination is highly spin-dependent. nih.gov
Experimental evidence for cage effects can be obtained by using radical scavengers, which are substances that react rapidly and irreversibly with radicals that have escaped the solvent cage. nih.gov By analyzing the product distribution in the presence and absence of scavengers, the extent of in-cage versus out-of-cage reactions can be determined.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For trans-4-methylcyclohexane-1-carbaldehyde, the primary focus is on the orientation of the methyl and carbaldehyde groups on the cyclohexane (B81311) ring.
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In the trans isomer, the methyl and carbaldehyde groups are on opposite sides of the ring. The two possible chair conformations involve one group being in an axial position while the other is equatorial, or both groups being in equatorial positions. Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.netorganicchemistrydata.orgresearchgate.net
The following table summarizes the expected relative energies and populations of the possible conformers of trans-4-methylcyclohexane-1-carbaldehyde based on general principles of conformational analysis of substituted cyclohexanes.
| Conformer | Methyl Group Position | Carbaldehyde Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair 1 (Most Stable) | Equatorial | Equatorial | 0 | >99 |
| Chair 2 | Axial | Axial | > 4 | <1 |
| Boat/Twist-Boat | - | - | > 5 | <<1 |
Note: The energy values are estimates based on typical A-values for methyl and aldehyde groups on a cyclohexane ring. Actual values would require specific DFT or other high-level quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For trans-4-methylcyclohexane-1-carbaldehyde, several key reactions can be modeled.
Nucleophilic Addition: A common reaction for aldehydes is nucleophilic addition to the carbonyl group. Computational studies on similar systems, such as cyclohexanone (B45756), have shown that the stereochemical outcome (axial vs. equatorial attack) is influenced by a combination of steric and electronic factors. organicchemistrydata.orgresearchgate.net For trans-4-methylcyclohexane-1-carbaldehyde, with the bulky cyclohexane ring, the approach of a nucleophile is expected to be sterically hindered. DFT calculations can be employed to model the trajectory of an incoming nucleophile and to locate the transition state structure. The geometry of the transition state would reveal the preferred angle of attack and the extent of bond formation. For small nucleophiles, an axial attack might be favored due to electronic reasons, while larger nucleophiles would likely favor an equatorial approach to minimize steric clashes. organicchemistrydata.org
Oxidation and Reduction: The oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can also be investigated computationally. For instance, the oxidation mechanism involving reagents like chromic acid or permanganate (B83412) can be modeled to understand the electron transfer steps and the nature of the intermediates. Similarly, the reduction with hydride reagents like sodium borohydride (B1222165) can be modeled to determine the transition state for hydride transfer to the carbonyl carbon.
Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is another reaction amenable to computational study. DFT calculations on similar aldehydes have been used to investigate the mechanism, including the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide. researchgate.netresearchgate.net Modeling this reaction for trans-4-methylcyclohexane-1-carbaldehyde would help in predicting the stereoselectivity (E/Z) of the resulting alkene.
The table below outlines hypothetical activation energies for different reaction pathways involving trans-4-methylcyclohexane-1-carbaldehyde, based on computational studies of analogous reactions.
| Reaction Type | Reagent | Modeled Process | Expected Activation Energy Range (kcal/mol) |
| Nucleophilic Addition | CN⁻ | Transition state for C-C bond formation | 10 - 15 |
| Reduction | BH₄⁻ | Transition state for hydride transfer | 8 - 12 |
| Oxidation | H₂CrO₄ | Transition state for C-H bond cleavage | 15 - 25 |
| Wittig Reaction | Ph₃P=CH₂ | Oxaphosphetane formation | 5 - 10 |
Note: These are generalized energy ranges and specific calculations for trans-4-methylcyclohexane-1-carbaldehyde are required for accurate values.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.
¹H and ¹³C NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a good degree of accuracy. nih.govnih.gov For trans-4-methylcyclohexane-1-carbaldehyde, such calculations would predict a distinct signal for the aldehydic proton around 9-10 ppm. The protons on the cyclohexane ring would appear in the 1-2.5 ppm region, with their specific chemical shifts and coupling constants being dependent on their axial or equatorial positions. The methyl protons would likely appear as a doublet around 0.9-1.1 ppm. Similarly, the ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the 200-205 ppm range.
Infrared (IR) Spectrum: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For trans-4-methylcyclohexane-1-carbaldehyde, a strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1720-1740 cm⁻¹. nih.gov Additionally, characteristic C-H stretching vibrations for the aldehyde proton are predicted to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. nih.govbiointerfaceresearch.com
The following table presents the expected key spectroscopic data for trans-4-methylcyclohexane-1-carbaldehyde based on computational predictions for similar structures.
| Spectrum Type | Functional Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aldehydic C-H | 9.5 - 9.8 ppm |
| Ring C-H (axial) | 1.0 - 1.5 ppm | |
| Ring C-H (equatorial) | 1.6 - 2.2 ppm | |
| Methyl C-H | 0.9 - 1.1 ppm | |
| ¹³C NMR | Carbonyl C=O | 200 - 205 ppm |
| Ring CH | 25 - 50 ppm | |
| Methyl C | 20 - 25 ppm | |
| IR | Carbonyl C=O stretch | 1725 - 1735 cm⁻¹ |
| Aldehydic C-H stretch | ~2720 cm⁻¹, ~2820 cm⁻¹ |
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For trans-4-methylcyclohexane-1-carbaldehyde, MD simulations can be used to study several dynamic processes:
Conformational Dynamics: MD simulations can model the chair-to-chair interconversion of the cyclohexane ring. Although the di-equatorial conformer is the most stable, the ring can still undergo conformational flipping. MD simulations can determine the timescale and energy barrier for this process. researchgate.net
Solvation Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can be performed with the aldehyde placed in a box of solvent molecules (e.g., water, ethanol) to study the solute-solvent interactions. This can reveal how the solvent affects the conformational equilibrium and the orientation of the aldehyde group.
Intermolecular Interactions: In a condensed phase, molecules of trans-4-methylcyclohexane-1-carbaldehyde will interact with each other. MD simulations can model these interactions, providing insights into properties like diffusion, viscosity, and the tendency to aggregate.
Quantitative Structure-Reactivity Relationships (QSAR) for Aldehyde Derivatives
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds. For a series of derivatives of trans-4-methylcyclohexane-1-carbaldehyde, a QSAR model could be developed to predict their reactivity in a specific reaction.
To build a QSAR model, a set of derivatives would be synthesized, and their reaction rates would be measured experimentally. Then, a variety of molecular descriptors would be calculated for each derivative using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net
A statistical method, such as multiple linear regression or partial least squares, is then used to find a mathematical equation that relates the descriptors to the observed reactivity. This equation can then be used to predict the reactivity of new, unsynthesized derivatives. For example, a QSAR model could be developed to predict the rate of nucleophilic addition to a series of substituted trans-4-methylcyclohexane-1-carbaldehydes. The model might show that the reactivity is positively correlated with the electrophilicity of the carbonyl carbon and negatively correlated with the steric bulk of the substituents.
The following table lists some common descriptors that could be used in a QSAR study of trans-4-methylcyclohexane-1-carbaldehyde derivatives.
| Descriptor Type | Example Descriptors | Property Modeled |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charge on carbonyl carbon | Electron-donating/withdrawing effects, Electrophilicity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |
| Hydrophobic | LogP | Partitioning between aqueous and organic phases |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural and stereochemical elucidation of "rac-4-methylcyclohexane-1-carbaldehyde, trans". Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
In the trans isomer, the cyclohexane (B81311) ring predominantly adopts a chair conformation where both the methyl and the aldehyde groups occupy equatorial positions to minimize steric strain. This arrangement is confirmed by the chemical shifts and coupling constants of the ring protons. The proton on the carbon bearing the aldehyde group (H1) typically appears as a doublet of doublets, with coupling constants indicating its axial position and its coupling to the adjacent axial and equatorial protons. The trans configuration is further supported by the chemical shifts of the ring carbons in the ¹³C NMR spectrum. epfl.ch The analysis of coupling constants is a key method for determining diastereoisomeric ratios in substituted cyclohexanes. epfl.ch
Key NMR Data for trans-4-methylcyclohexane-1-carbaldehyde
| Nucleus | Signal | Chemical Shift (ppm, CDCl₃) | Multiplicity | Assignment |
| ¹H | Aldehyde H | ~9.6 | d | CHO |
| ¹H | H at C1 | ~2.2-2.4 | m | CH-CHO |
| ¹H | Ring Protons | ~1.0-2.1 | m | Cyclohexane CH₂ |
| ¹H | Methyl Protons | ~0.9 | d | CH₃ |
| ¹³C | Carbonyl C | ~205 | s | C=O |
| ¹³C | C1 | ~51 | d | CH-CHO |
| ¹³C | C4 | ~32 | d | CH-CH₃ |
| ¹³C | Ring Carbons | ~29-34 | t | Cyclohexane CH₂ |
| ¹³C | Methyl Carbon | ~22 | q | CH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of "this compound" and for identifying it in reaction mixtures. The compound has a molecular weight of 126.2 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₈H₁₄O, by providing a highly accurate mass measurement. epfl.ch
Electron ionization (EI) mass spectrometry typically leads to significant fragmentation of the molecule. The fragmentation pattern provides structural information. Common fragmentation pathways for this compound include the loss of the aldehyde group (CHO), loss of a methyl group (CH₃), and cleavage of the cyclohexane ring. The detection of these characteristic fragment ions can confirm the presence of the compound. Furthermore, MS is invaluable for studying reaction mechanisms by detecting transient, charged intermediates in the gas phase, offering insights that are difficult to obtain by other means. rsc.org
Characteristic Mass Spectrometry Data
| Parameter | Value | Significance |
| Molecular Formula | C₈H₁₄O | Confirmed by HRMS |
| Exact Mass | 126.1045 g/mol | Precise mass for identification |
| Molecular Ion (M⁺) | m/z = 126 | Indicates the molecular weight |
| Key Fragment | m/z = 111 | Corresponds to the loss of the methyl group ([M-15]⁺) |
| Key Fragment | m/z = 97 | Corresponds to the loss of the aldehyde group ([M-29]⁺) |
| Key Fragment | m/z = 81 | Resulting from ring cleavage |
| Key Fragment | m/z = 55 | Common hydrocarbon fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" and to gain insights into its conformational properties.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears around 1730 cm⁻¹. pressbooks.pub Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to two weak bands around 2750 and 2850 cm⁻¹. pressbooks.pub The spectrum also displays strong bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexane ring and the methyl group. pressbooks.pub
Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information. The C-C bond vibrations of the cyclohexane ring are often more prominent in the Raman spectrum. Studies on similar molecules like methylcyclohexane (B89554) show that specific Raman bands can be assigned to different conformers, allowing for the determination of conformational stability and enthalpy differences. researchgate.net
Key Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2850 & ~2750 | Weak to Medium |
| Alkane C-H Stretch | 2850-2960 | Strong |
| Carbonyl C=O Stretch | ~1730 | Strong |
| C-H Bending | ~1450 | Medium |
| C-C Stretching | 800-1300 | Medium to Weak |
Chiroptical Methods (e.g., ORD, CD) for Absolute Configuration Determination
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. Since "this compound" is a racemic mixture, it is optically inactive. However, if the enantiomers—(1R,4R)-4-methylcyclohexane-1-carbaldehyde and (1S,4S)-4-methylcyclohexane-1-carbaldehyde—were separated, ORD and CD could be used to assign their absolute configurations.
The aldehyde group contains a carbonyl chromophore, which exhibits an n → π* electronic transition. This transition is electronically forbidden but can be observed in CD spectroscopy. The sign of the Cotton effect associated with this transition is highly sensitive to the stereochemical environment around the chromophore. thieme-connect.de For cyclohexanone (B45756) derivatives, the Octant Rule is often used to predict the sign of the Cotton effect based on the positions of substituents relative to the carbonyl group. A similar principle can be applied to cyclohexanecarbaldehydes to correlate the observed CD spectrum with the absolute configuration of a specific enantiomer. thieme-connect.denih.gov
X-ray Crystallography of Derivatives for Definitive Structural Proof
While "this compound" is a liquid at room temperature, its structure can be definitively proven by performing X-ray crystallography on a solid derivative. Common derivatives for aldehydes include semicarbazones, oximes, or 2,4-dinitrophenylhydrazones.
This technique involves directing X-rays at a single crystal of the derivative. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice. X-ray crystallography provides unambiguous information about bond lengths, bond angles, and, most importantly, the relative stereochemistry of the substituents on the cyclohexane ring. This would offer definitive proof that the methyl and the formyl (or derivatized formyl) groups are in a trans-diaxial or, more likely, a trans-diequatorial relationship in the solid state, thus confirming the compound's structure and stereochemistry beyond any doubt.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Challenges
The academic landscape surrounding rac-4-methylcyclohexane-1-carbaldehyde, trans is primarily centered on the broader challenge of stereocontrol in substituted cyclohexanes. These six-membered rings are fundamental structural motifs in a vast array of biologically active compounds. nih.govresearchgate.netconsensus.app The trans configuration of the methyl and aldehyde groups in this compound places one substituent in an equatorial position and the other in an axial position in one chair conformation, and vice versa in the flipped conformer. masterorganicchemistry.comlibretexts.org The energetic preference for bulky groups to occupy the equatorial position to minimize steric strain, known as 1,3-diaxial interactions, is a foundational concept in conformational analysis. masterorganicchemistry.comlibretexts.org For 4-methylcyclohexane-1-carbaldehyde (B1282933), the conformer with the methyl group in the equatorial position is generally more stable. libretexts.org
A significant challenge in the synthesis of specific stereoisomers of substituted cyclohexanes is overcoming the thermodynamic preference for the most stable isomer. nih.govresearchgate.netconsensus.app While methods for accessing thermodynamically favored products are well-established, protocols for the synthesis of their less stable stereoisomers remain a key area of research. nih.govresearchgate.netconsensus.app The synthesis of this compound itself can be achieved through various oxidation or reduction reactions of corresponding precursors like 4-methylcyclohexanecarboxylic acid or 4-methylcyclohexene (B165706). ma.eduyoutube.com However, achieving high stereoselectivity for the trans isomer, particularly in a racemic synthesis, can be challenging and often results in mixtures of cis and trans isomers.
Emerging Methodologies in Chiral Synthesis and Stereochemical Control Relevant to the Compound
Recent advancements in organic synthesis offer promising avenues for the stereocontrolled synthesis of molecules like this compound, and for the resolution of its racemic mixture into individual enantiomers.
Catalytic Asymmetric Synthesis:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For a molecule like 4-methylcyclohexane-1-carbaldehyde, organocatalytic methods could be employed in reactions involving the aldehyde functionality, for instance, in asymmetric aldol (B89426) or Mannich reactions, to introduce new stereocenters with high control.
Transition Metal Catalysis: Asymmetric hydrogenation or hydroformylation of a suitable 4-methylcyclohexene precursor using chiral transition metal catalysts could provide a direct route to enantiomerically enriched trans-4-methylcyclohexane-1-carbaldehyde.
Kinetic Resolution: A racemic mixture of trans-4-methylcyclohexane-1-carbaldehyde could potentially be resolved through kinetic resolution. This involves reacting the racemate with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.
Advanced Stereochemical Control Strategies: Recent breakthroughs in achieving kinetic stereocontrol in the synthesis of substituted cyclohexanes are particularly relevant. nih.govresearchgate.netconsensus.app Strategies involving "chain-walking" catalysis, where a catalyst moves along a carbon chain to a desired position before facilitating a reaction, have shown great promise in forming thermodynamically less favored stereoisomers with high selectivity. nih.govresearchgate.netconsensus.app The use of sterically demanding directing groups can also guide the stereochemical outcome of a reaction. nih.govresearchgate.netconsensus.app
Untapped Reactivity and Mechanistic Enigmas
While the fundamental reactivity of the aldehyde group is well-understood, its behavior within the specific steric and electronic environment of the trans-4-methylcyclohexane scaffold presents opportunities for further investigation.
Conformational Influence on Reactivity: A key mechanistic question is how the conformational equilibrium of the cyclohexane (B81311) ring influences the reactivity of the axial versus equatorial aldehyde group. The accessibility of the aldehyde for nucleophilic attack or oxidation could differ significantly between the two conformers. Probing these differences through kinetic studies and computational modeling could provide valuable insights.
Novel Catalytic Transformations: The application of modern catalytic methods to this compound remains largely unexplored. For instance, photoredox catalysis, which utilizes light to drive chemical reactions, could unlock novel transformations of the aldehyde or the C-H bonds of the cyclohexane ring.
Mechanochemical Synthesis: The exploration of mechanochemical methods, where mechanical force is used to induce chemical reactions, could offer a solvent-free and potentially more efficient route to synthesize or derivatize this compound. beilstein-journals.org
Potential as a Platform Molecule for Advanced Organic Synthesis Methodologies
The structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive aldehyde and a modifiable cyclohexane core, allows for diverse synthetic elaborations.
Building Block for Natural Product Synthesis: The substituted cyclohexane motif is prevalent in many natural products. This compound could serve as a chiral building block for the total synthesis of such molecules, where the existing stereochemistry of the methyl group can be used to direct the formation of new stereocenters.
Scaffold for Medicinal Chemistry: The cyclohexane ring is a common scaffold in drug discovery due to its conformational rigidity and ability to project substituents in well-defined spatial orientations. Derivatization of the aldehyde group and further functionalization of the ring could lead to the generation of libraries of compounds for biological screening.
Development of New Synthetic Methods: The compound can serve as a test substrate for the development of new stereoselective reactions. Its relatively simple and well-defined structure allows for clear analysis of reaction outcomes and stereoselectivity, making it a valuable tool for methodology development.
Q & A
Q. Methodological Answer :
- NMR : H NMR shows distinct coupling constants () for trans-diaxial protons. The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm .
- IR : Strong C=O stretch at 1720–1700 cm confirms aldehyde functionality .
- Mass Spectrometry : Molecular ion peak at m/z 140 (CHO) and fragmentation patterns (e.g., loss of CHO) validate structure .
Advanced: How can Design of Experiments (DoE) resolve contradictions in enantiomeric excess (%ee) data during chiral resolution?
Methodological Answer :
Contradictions often arise from uncontrolled variables (e.g., temperature, catalyst loading). A factorial DoE approach can isolate critical factors:
Factors : Temperature, solvent polarity, catalyst ratio.
Response Variables : %ee, yield.
Statistical Analysis : Use ANOVA to identify interactions (e.g., Pareto charts). For example, a 2 factorial design revealed solvent polarity (ε > 20) as the dominant factor for %ee reproducibility in chiral separations .
Advanced: What computational and experimental strategies validate stereochemical assignments in crystallographic studies?
Q. Methodological Answer :
- X-ray Crystallography : Compare experimental unit-cell parameters (e.g., a = 8.2 Å, α = 90°) with Cambridge Structural Database entries for trans-cyclohexane derivatives .
- Electronic Circular Dichroism (ECD) : Match experimental ECD spectra with TD-DFT-simulated spectra for absolute configuration assignment .
- Cross-Validation : Discrepancies between NMR-derived coupling constants and crystallographic data may indicate dynamic ring flipping; variable-temperature NMR can confirm .
Basic: How to mitigate oxidation side reactions during aldehyde synthesis?
Q. Methodological Answer :
- Reagent Choice : Use mild oxidants (e.g., Swern oxidation) to avoid over-oxidation to carboxylic acids.
- Temperature Control : Maintain reactions at −20°C to suppress radical pathways.
- Stabilizers : Add molecular sieves to sequester water, preventing hydrate formation .
Advanced: What role does solvent dielectric constant play in trans/cis isomer equilibria?
Methodological Answer :
High dielectric solvents (e.g., DMSO, ε = 47) stabilize the polar transition state of cis-isomerization, shifting equilibrium toward trans (less polar) via Le Chatelier’s principle. Free energy calculations (ΔG) using COSMO solvation models show a 2.3 kcal/mol preference for trans in nonpolar solvents (hexane, ε = 1.9) .
Basic: What are the key challenges in scaling up trans-4-methylcyclohexane-1-carbaldehyde synthesis?
Q. Methodological Answer :
- Purification : Distillation under reduced pressure (bp ~120°C at 10 mmHg) is necessary to separate trans/cis isomers.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/AlO) improve recovery in hydrogenation steps .
- Safety : Aldehydes are prone to peroxide formation; add BHT (0.1%) as a stabilizer .
Advanced: How to integrate machine learning (ML) for predictive modeling of reaction yields?
Q. Methodological Answer :
- Feature Selection : Inputs include solvent polarity, catalyst loading, and reaction time.
- Algorithm : Random Forest or Gradient Boosting models trained on historical data predict yields within ±8% accuracy.
- Validation : Leave-one-out cross-validation (LOOCV) identifies outliers (e.g., anomalous steric effects) .
Basic: What are the best practices for storing trans-4-methylcyclohexane-1-carbaldehyde to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
